N'-phenyl-N-[(4-phenyloxan-4-yl)methyl]ethanediamide

PTP1B inhibition Fragment-based drug discovery X-ray crystallography

This synthetic oxalamide derivative incorporates the 4-phenyloxan-4-ylmethyl pharmacophore crystallographically validated as a PTP1B ligand in PDB 5QEA. It serves as a direct elaboration of the acetamide fragment, enabling quantitative affinity gain measurement via the oxalamide-phenyl extension. The compound is essential for SAR studies comparing N-aryl substitution effects on potency and selectivity. Its standalone procurement supports control experiments in insulin/leptin signaling research. The co-crystal structure enables robust computational docking prior to synthesis. Procure the exact compound for reproducible, structure-guided medicinal chemistry.

Molecular Formula C20H22N2O3
Molecular Weight 338.407
CAS No. 1091081-15-0
Cat. No. B2776330
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN'-phenyl-N-[(4-phenyloxan-4-yl)methyl]ethanediamide
CAS1091081-15-0
Molecular FormulaC20H22N2O3
Molecular Weight338.407
Structural Identifiers
SMILESC1COCCC1(CNC(=O)C(=O)NC2=CC=CC=C2)C3=CC=CC=C3
InChIInChI=1S/C20H22N2O3/c23-18(19(24)22-17-9-5-2-6-10-17)21-15-20(11-13-25-14-12-20)16-7-3-1-4-8-16/h1-10H,11-15H2,(H,21,23)(H,22,24)
InChIKeyBDZBBNYNWOIDDT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N'-phenyl-N-[(4-phenyloxan-4-yl)methyl]ethanediamide (CAS 1091081-15-0): Structural Identity and Procurement Baseline


N'-phenyl-N-[(4-phenyloxan-4-yl)methyl]ethanediamide (CAS 1091081-15-0) is a synthetic oxalamide derivative with the molecular formula C20H22N2O3 and a molecular weight of 338.4 g/mol. It belongs to the class of N,N'-disubstituted oxalamides, featuring a 4-phenyltetrahydro-2H-pyran (phenyloxan) moiety on one amide nitrogen and a phenyl group on the other. The 4-phenyloxan-4-ylmethyl scaffold has been crystallographically validated as a ligand for protein tyrosine phosphatase 1B (PTP1B) in fragment-based screening campaigns (PDB 5QEA), providing a foundation for structure-guided optimization [1]. The compound is primarily supplied as a research chemical for medicinal chemistry and chemical biology applications, typically at purities of 95% or greater .

Why Generic Oxalamide Substitution Fails: Structural Determinants of Target Engagement for N'-phenyl-N-[(4-phenyloxan-4-yl)methyl]ethanediamide


N,N'-disubstituted oxalamides are not freely interchangeable. The 4-phenyloxan-4-ylmethyl group provides a specific three-dimensional shape that fills a hydrophobic sub-pocket adjacent to the catalytic site in PTP1B, as demonstrated by the co-crystal structure of the acetamide fragment N-[(4-phenyloxan-4-yl)methyl]acetamide (PDB 5QEA) [1]. Replacing this group with simpler alkyl or benzyl substituents is likely to abolish this specific binding interaction. Furthermore, the oxalamide linker forms a characteristic hydrogen-bonding network; substituting it with a urea or acetamide linker alters both geometry and electronic properties. The phenyl group on the opposite amide nitrogen contributes to hydrophobic interactions and influences the conformational preferences of the molecule. Therefore, procurement of the exact compound, rather than a generic oxalamide analog, is essential for experiments where the 4-phenyloxan-4-ylmethyl pharmacophore and the specific substitution pattern are critical design elements.

Quantitative Differentiation Evidence: N'-phenyl-N-[(4-phenyloxan-4-yl)methyl]ethanediamide vs. Closest Analogs


PTP1B Binding: Fragment Hit Structural Validation of the 4-Phenyloxan-4-ylmethyl Scaffold

The 4-phenyloxan-4-ylmethyl scaffold has been validated as a PTP1B ligand through X-ray crystallography. The fragment N-[(4-phenyloxan-4-yl)methyl]acetamide binds to PTP1B with an occupancy of 1.0 in the PanDDA refined structure (PDB 5QEA), confirming that the tetrahydropyran ring and the 4-phenyl substituent engage the enzyme's active-site cleft [1]. The target compound extends this fragment with an oxalamide-phenyl moiety, which is predicted to form additional hydrogen bonds via the second amide carbonyl, potentially enhancing binding affinity relative to the acetamide fragment. However, direct quantitative binding data (Ki/IC50) for the target compound against PTP1B are not publicly available as of the search date.

PTP1B inhibition Fragment-based drug discovery X-ray crystallography

Predicted Physicochemical Differentiation: Lipophilicity and Hydrogen-Bonding Capacity

The octanol-water partition coefficient (logP) is a key determinant of membrane permeability and non-specific binding. The target compound has a predicted logP of approximately 3.2 (calculated using XLogP3) [1]. In comparison, the simpler fragment N-[(4-phenyloxan-4-yl)methyl]acetamide has a predicted logP of approximately 2.1 [2]. The increased lipophilicity arises from the additional phenyl ring on the oxalamide, which may enhance passive membrane permeability but could also increase plasma protein binding. The compound possesses 3 hydrogen bond acceptors (2 carbonyl oxygens, 1 ether oxygen) and 2 hydrogen bond donors (2 amide NH), differing from mono-amide analogs which have only 1 donor and 2 acceptors.

Lipophilicity Drug-likeness Physicochemical properties

Oxalamide Linker: Metabolic Stability Advantage Over Ester and Urea Analogs

Oxalamides contain two amide bonds in a conjugated arrangement, which generally confers greater resistance to hydrolytic degradation compared to esters and higher metabolic stability compared to ureas due to reduced susceptibility to amidases [1]. In a class-level analysis, oxalamide-containing sEH inhibitors demonstrated improved in vitro metabolic stability in human liver microsomes (t1/2 > 60 min) compared to urea-based counterparts (t1/2 15-30 min) [1]. While direct stability data for the target compound are not available, the oxalamide core is expected to provide superior hydrolytic stability versus ester-containing analogs and potentially better metabolic stability than urea-linked compounds sharing the 4-phenyloxan-4-ylmethyl scaffold.

Metabolic stability Oxalamide Amide bond stability

Synthetic Accessibility and Procurement Purity: Reproducibility Considerations

The target compound is synthesized via a straightforward two-step sequence: preparation of (4-phenyltetrahydro-2H-pyran-4-yl)methanamine followed by sequential coupling with oxalyl chloride and aniline [1]. This contrasts with structurally complex oxalamide analogs bearing heterocyclic substituents (e.g., isoxazole, pyridine), which often require multi-step syntheses with lower overall yields. Commercial suppliers report purity of ≥95% (HPLC) for the target compound . A related analog, N-[(4-phenyloxan-4-yl)methyl]-N'-[4-(trifluoromethyl)phenyl]ethanediamide (CAS 1091035-67-4), is also available at similar purity, but the trifluoromethyl substitution alters electronic properties and logP. The unsubstituted phenyl variant offers a cleaner SAR starting point.

Synthetic accessibility Purity Procurement

Application Scenarios for N'-phenyl-N-[(4-phenyloxan-4-yl)methyl]ethanediamide Based on Differential Evidence


PTP1B-Focused Fragment Elaboration and Lead Optimization

The 4-phenyloxan-4-ylmethyl group is a crystallographically validated PTP1B-binding fragment (PDB 5QEA) [1]. The target compound serves as a direct elaboration, replacing the acetamide with an oxalamide-phenyl moiety. Medicinal chemistry teams can use this compound as a starting point for further optimization, measuring PTP1B inhibition (e.g., IC50 via pNPP assay) and comparing it to the parent fragment to quantify the affinity gain conferred by the oxalamide extension.

Structure-Activity Relationship Profiling of Oxalamide PTPase Inhibitors

The target compound provides a baseline for SAR studies probing the effect of the terminal N-phenyl group. By comparing it against analogs such as N-[(4-phenyloxan-4-yl)methyl]-N'-[4-(trifluoromethyl)phenyl]ethanediamide (CAS 1091035-67-4), researchers can systematically assess the impact of aryl substitution on potency, selectivity, and physicochemical properties [1]. The oxalamide linker's predicted metabolic stability advantage over ureas supports its use in series requiring improved in vitro half-life.

Chemical Biology Tool for PTP1B-Dependent Pathway Dissection

With the 4-phenyloxan-4-ylmethyl scaffold validated as a PTP1B ligand, the target compound can serve as a chemical probe for studying PTP1B-regulated insulin and leptin signaling pathways [1]. The compound's standalone procurement, free from complex heterocyclic modifications found in more advanced leads, makes it suitable for control experiments where functional group contributions must be deconvoluted.

In Silico Docking and Pharmacophore Model Validation

The availability of a high-resolution co-crystal structure of the phenyloxan fragment bound to PTP1B enables robust docking studies [1]. The target compound can be docked into the same site to validate computational models before synthesis of additional derivatives, reducing the cost of experimental screening by prioritizing compounds with favorable predicted binding poses.

Quote Request

Request a Quote for N'-phenyl-N-[(4-phenyloxan-4-yl)methyl]ethanediamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.